![molecular formula C5H12N2O2 B040671 2-[(2-hydroxyethyl)methylamino]Acetamide CAS No. 116882-80-5](/img/structure/B40671.png)
2-[(2-hydroxyethyl)methylamino]Acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-hydroxyethyl)methylamino]Acetamide, also known as Tris(hydroxymethyl)aminomethane, THAM, or Tris buffer, is a commonly used chemical compound in scientific research. It is a white crystalline powder that is water-soluble and has a neutral pH. THAM is used as a buffering agent in various biochemical and physiological experiments.
Mécanisme D'action
THAM works as a buffering agent by accepting or donating hydrogen ions to maintain a stable pH. It has a pKa value of 8.1, which makes it an effective buffer in the physiological pH range.
Biochemical and Physiological Effects:
THAM has been shown to have various biochemical and physiological effects. It has been found to protect cells from hypoxia-induced damage and to reduce inflammation in animal models. THAM has also been shown to improve cardiac function and to protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of THAM is its ability to maintain a stable pH in various experimental conditions. It is also relatively inexpensive and widely available. However, THAM has some limitations, including its interference with certain assays and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on THAM. One area of interest is its potential use as a therapeutic agent for various diseases, including ischemia-reperfusion injury and inflammation. Another area of interest is the development of new buffering agents with improved properties and fewer limitations. Additionally, further research is needed to fully understand the biochemical and physiological effects of THAM and its mechanisms of action.
In conclusion, THAM is a widely used buffering agent in scientific research. It has various biochemical and physiological effects and is relatively inexpensive and widely available. Future research on THAM may lead to its use as a therapeutic agent and the development of new buffering agents with improved properties.
Méthodes De Synthèse
THAM can be synthesized through the reaction between formaldehyde and ammonia in the presence of sodium hydroxide. The reaction results in the formation of 2-[(2-hydroxyethyl)methylamino]Acetamide base, which is then neutralized with hydrochloric acid to form THAM.
Applications De Recherche Scientifique
THAM is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH in various experimental conditions. It is commonly used in biochemistry, molecular biology, and cell biology experiments. THAM is also used in electrophoresis and chromatography techniques.
Propriétés
Numéro CAS |
116882-80-5 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2-3-8)4-5(6)9/h8H,2-4H2,1H3,(H2,6,9) |
Clé InChI |
XRAFGYRWNDHQFT-UHFFFAOYSA-N |
SMILES |
CN(CCO)CC(=O)N |
SMILES canonique |
CN(CCO)CC(=O)N |
Synonymes |
Acetamide, 2-[(2-hydroxyethyl)methylamino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



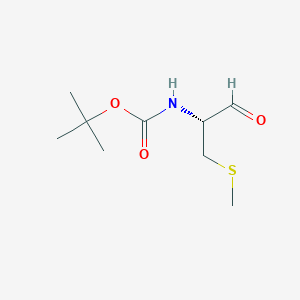
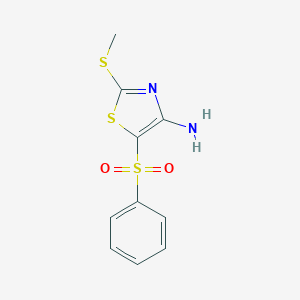

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)


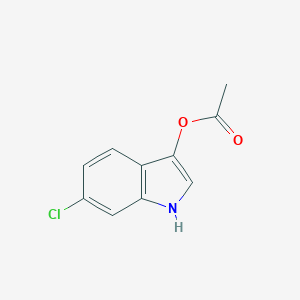
![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)

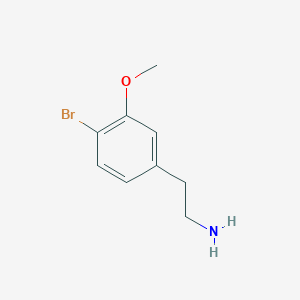
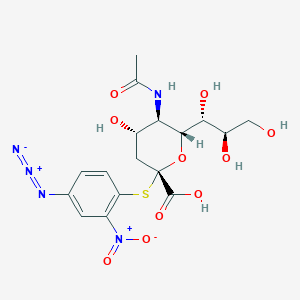

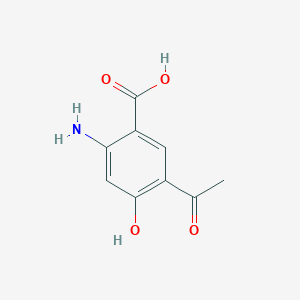
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)